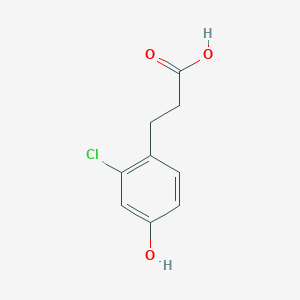

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(2-Chloro-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJJVRRZPPSJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Stability of Ortho-Chloro Substituted Phenylpropanoic Acids: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing frequency.[1][2] Strategic modification of a molecule's structure is a cornerstone of medicinal chemistry, employed to enhance metabolic robustness. Among these modifications, halogenation, and specifically chlorination, plays a pivotal role.[3][4] This technical guide provides an in-depth exploration of the metabolic stability of phenylpropanoic acids, with a focused analysis on the impact of ortho-chloro substitution. We will dissect the underlying physicochemical principles, detail authoritative in vitro methodologies for assessment, and provide a framework for data interpretation, empowering researchers to make informed decisions in the lead optimization process.

The Imperative of Metabolic Stability in Drug Discovery

In early drug discovery, promising compounds are often identified based on their potent pharmacological activity. However, many such candidates fail during development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a primary ADME parameter.[1][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2]

The liver is the principal organ for drug metabolism, where a complex enzymatic machinery, broadly categorized into Phase I and Phase II reactions, modifies xenobiotics to facilitate their excretion.[6][7]

-

Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or unmask functional groups. The Cytochrome P450 (CYP450) superfamily of enzymes is the most significant contributor to Phase I metabolism.[8][9]

-

Phase II Metabolism: Involves conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, increasing its water solubility for excretion.[7]

Early in vitro assessment of metabolic stability allows for the ranking and selection of compounds with more favorable pharmacokinetic potential, reducing the risk of late-stage attrition.[1][5][10]

Caption: General overview of Phase I and Phase II drug metabolism pathways.

The Role of Ortho-Chloro Substitution in Modulating Metabolism

Halogenation is a widely used strategy in medicinal chemistry to enhance a drug's properties, including binding affinity and metabolic stability.[3][11] Chlorine is the most common halogen found in marketed drugs after fluorine.[12] Placing a chlorine atom at the ortho position of a phenyl ring, particularly in a phenylpropanoic acid scaffold, can profoundly influence its interaction with metabolizing enzymes like CYP450s through a combination of steric and electronic effects.

2.1. Steric Hindrance

The CYP450 active site, while adaptable, has defined spatial constraints.[13] An ortho substituent can act as a "steric shield," physically blocking the most likely sites of metabolic attack on the aromatic ring or adjacent side chain. The larger van der Waals radius of chlorine compared to hydrogen means it occupies more space, potentially preventing the optimal orientation of the substrate within the enzyme's active site required for metabolism to occur.[12][14] This steric hindrance can significantly decrease the rate of metabolic reactions, such as aromatic hydroxylation.

2.2. Electronic Effects

Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[12][14] This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP450 catalytic cycle. Aromatic hydroxylation, a common metabolic pathway, is often initiated by this type of attack. By deactivating the ring, the ortho-chloro group can slow or prevent this metabolic route.

Table 1: Comparison of Physicochemical Properties of Ortho-Substituents

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Rationale for Impact |

|---|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.74 | A larger radius (Cl > F > H) provides a greater steric shield, potentially hindering enzyme access to metabolic sites.[12] |

| Pauling Electronegativity | 2.20 | 3.98 | 3.16 | High electronegativity withdraws electron density from the aromatic ring, deactivating it towards oxidative metabolism.[12] |

| Carbon-Substituent Bond Energy (kcal/mol) | ~99 | ~105 | ~79 | The C-F bond is exceptionally strong, making it resistant to cleavage. The C-Cl bond is weaker than a C-H bond, but its metabolic influence is dominated by steric/electronic effects rather than bond cleavage.[12] |

It is noteworthy that while fluorine is more electronegative, chlorine's larger size often results in a more pronounced effect on metabolic stability due to the dominant role of steric hindrance in many cases.[12] For phenylpropanoic acids, a class of compounds known to be metabolized by CYP isoforms like CYP2C9, shielding the benzylic position or the aromatic ring itself can be a highly effective strategy to prolong the drug's half-life.[15][16]

In Vitro Methodologies for Assessing Metabolic Stability

To experimentally determine the metabolic stability of ortho-chloro substituted phenylpropanoic acids, two primary in vitro systems are considered industry standards: liver microsomes and cryopreserved hepatocytes.[5][6][10] These assays measure the rate of disappearance of the parent compound over time.[5]

3.1. Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method for evaluating Phase I metabolism.[6][17] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP450 enzymes are located.[6][18]

Caption: Experimental workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

-

Materials & Reagents:

-

Pooled human liver microsomes (e.g., 20 mg/mL stock).

-

Potassium phosphate buffer (100 mM, pH 7.4).[19]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Test Compound (TC) and Positive Controls (e.g., Dextromethorphan, Midazolam).[19]

-

Quenching Solution: Cold acetonitrile (ACN) with a suitable internal standard (IS).

-

96-well incubation and collection plates.

-

-

Procedure:

-

Thaw pooled liver microsomes rapidly in a 37°C water bath and immediately place on ice.[19][20]

-

Prepare the incubation mixture by diluting the microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[18]

-

Add the test compound to the incubation mixture to achieve a final concentration (typically 1 µM).[19] Include vehicle controls (DMSO < 0.5%) and minus-cofactor controls.[18][19]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[19] This is the t=0 time point, and an aliquot should be immediately transferred to a collection plate containing the cold ACN quenching solution.

-

Continue incubation at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots to the quenching plate.[18]

-

Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][21] LC-MS/MS provides the necessary sensitivity and selectivity to quantify the remaining parent compound in the complex biological matrix.[22][23]

-

Monitor the disappearance of the test compound by comparing the peak area ratio (TC/IS) at each time point to the t=0 sample.

-

3.2. Hepatocyte Stability Assay

This assay is often considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[6][24]

Caption: Experimental workflow for a cryopreserved hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

-

Materials & Reagents:

-

Procedure:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (viability should be >80%).

-

Resuspend the viable hepatocytes in incubation medium to a final density of 0.5 to 1.0 million viable cells/mL.[26]

-

Add the cell suspension to a 96-well plate and pre-incubate at 37°C in a humidified CO2 incubator.

-

Initiate the assay by adding the test compound (final concentration typically 1 µM).[26]

-

Sample at designated time points (e.g., 0, 15, 30, 60, 120 minutes) by transferring an aliquot of the cell suspension into the cold quenching solution.[24]

-

Process and analyze the samples via LC-MS/MS as described for the microsomal assay.

-

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).[2]

Caption: Logical flow of data analysis from raw output to final parameters.

-

Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T0 sample.

-

Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant, k (units of min⁻¹).

-

Calculate In Vitro Half-Life (t½):

-

t½ (min) = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

This value normalizes the rate of metabolism to the amount of protein or number of cells in the incubation.

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein in incubation)

-

For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / number of cells in incubation (in millions))[26]

-

Table 2: Example Data and Calculation for a Phenylpropanoic Acid Derivative

| Time (min) | % Remaining | ln(% Remaining) |

|---|---|---|

| 0 | 100 | 4.61 |

| 5 | 88 | 4.48 |

| 15 | 65 | 4.17 |

| 30 | 40 | 3.69 |

| 45 | 25 | 3.22 |

From a plot of this data, assume the slope (k) = -0.031 min⁻¹

-

t½ = 0.693 / 0.031 = 22.4 minutes

-

CLint (assuming 0.5 mg/mL protein in a 1 mL volume) = (22.4 min)⁻¹ * (1000 µL / 0.5 mg) = 89.3 µL/min/mg

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. An ortho-chloro substituted phenylpropanoic acid would be expected to exhibit a significantly lower CLint value compared to its unsubstituted parent compound.

Conclusion and Forward Look

The strategic introduction of an ortho-chloro substituent is a powerful and validated medicinal chemistry tactic for enhancing the metabolic stability of phenylpropanoic acids. This is achieved through a combination of steric hindrance and electronic deactivation of the aromatic ring, which reduces the rate of metabolism by key enzymes such as CYP450s.

A rigorous and systematic evaluation using in vitro tools like microsomal and hepatocyte stability assays is essential to quantify this effect.[7][10] By following robust, self-validating protocols and applying correct data analysis principles, drug development professionals can accurately determine critical pharmacokinetic parameters like t½ and CLint. This data-driven approach allows for the confident selection of drug candidates with an optimized metabolic profile, ultimately increasing the probability of success in bringing new, effective therapies to patients. Future work should also consider potential bioactivation pathways, as chlorinated aromatic compounds can sometimes form reactive metabolites, a critical safety consideration that must be assessed during later stages of development.[27]

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 21(1), 89-93. Retrieved from [Link]

-

Kostiainen, R., & Kotiaho, T. (2006). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed, 13(1), 33-49. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

Emnett, R. J., et al. (2018). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs containing halogen substituents in clinical use. Retrieved from [Link]

-

Smalley, T. L., & Conway, O. J. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

-

Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Nishimuta, H., et al. (1999). Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of Chloroaromatics: the Impact of Bioavailability and Substrate Specificity. Retrieved from [Link]

-

ResearchGate. (2026, January 7). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

-

MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. Retrieved from [Link]

-

FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

PubMed. (n.d.). Biocatalytic chlorination of aromatic hydrocarbons by chloroperoxidase of Caldariomyces fumago. Retrieved from [Link]

-

MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

-

FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

YouTube. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]

-

MicroDigest. (2024, October 25). Role of Cytochrome P450 In Drug Metabolism. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2015, April 27). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Retrieved from [Link]

-

PMC. (n.d.). Enhancement of Co-Metabolism of Chlorobenzoates by the Co-Substrate Enrichment Technique. Retrieved from [Link]

-

Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

-

PubMed. (1998, August). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Retrieved from [Link]

-

YouTube. (2013, June 9). CYP450 part 1 - Hydroxylation. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure and Chemistry of Cytochrome P450. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

PMC. (n.d.). Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. Retrieved from [Link]

-

Maecke, H. R., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

-

PMC. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Retrieved from [Link]

-

PMC. (n.d.). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Retrieved from [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. microdigest.net [microdigest.net]

- 10. nuvisan.com [nuvisan.com]

- 11. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. enamine.net [enamine.net]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. info.mercell.com [info.mercell.com]

- 20. researchgate.net [researchgate.net]

- 21. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. technologynetworks.com [technologynetworks.com]

- 23. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid from cinnamic acid

An Application Note on the Multi-Step Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

Introduction: The Significance of Substituted Phenylpropanoic Acids

3-(2-Chloro-4-hydroxyphenyl)propanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The substituted phenylpropanoic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chloro group ortho to a hydroxyl group, combined with the propanoic acid side chain, can impart unique physicochemical properties that are crucial for molecular recognition and interaction with biological targets. The synthesis of such specifically substituted molecules requires a robust and well-understood protocol to ensure high purity and yield, which is essential for subsequent screening and development processes.

While a direct conversion from a simple precursor like cinnamic acid is conceptually appealing, the practical execution presents significant challenges due to the competing reactivity of the aromatic ring and the alkene moiety, as well as the directing effects of the substituents. Therefore, a more strategic, multi-step approach starting from a pre-functionalized precursor is often more efficient and reliable. This application note details a robust and validated protocol for the synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, providing a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid is most effectively achieved through a multi-step pathway that allows for precise control over the introduction of each functional group. The following protocol outlines a reliable route, commencing with the chlorination of a suitable starting material, followed by the elaboration of the propanoic acid side chain. This method ensures high regioselectivity and provides a good overall yield.

Experimental Protocol: Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

This protocol is divided into two key stages:

-

Stage 1: Chlorination of 4-hydroxyphenylacetic acid.

-

Stage 2: Homologation to 3-(2-Chloro-4-hydroxyphenyl)propanoic acid via the Arndt-Eistert reaction.

Stage 1: Synthesis of 2-Chloro-4-hydroxyphenylacetic Acid

This initial step involves the regioselective chlorination of 4-hydroxyphenylacetic acid. The hydroxyl group is a strong activating group and directs ortho and para. Since the para position is already substituted, the chlorination will primarily occur at the ortho position.

| Reagent/Material | Quantity/Specification | Purpose |

| 4-Hydroxyphenylacetic acid | 10 g (65.7 mmol) | Starting material |

| Dichloromethane (DCM) | 200 mL | Solvent |

| Sulfuryl chloride (SO2Cl2) | 5.3 mL (65.7 mmol) | Chlorinating agent |

| Hydrochloric acid (HCl), 1M | 100 mL | Aqueous work-up |

| Saturated sodium chloride (brine) | 50 mL | Aqueous work-up |

| Anhydrous sodium sulfate (Na2SO4) | 20 g | Drying agent |

| Ethyl acetate (EtOAc) | As needed | Extraction and chromatography solvent |

| Hexanes | As needed | Chromatography solvent |

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (10 g, 65.7 mmol) in dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.

-

Chlorination: Slowly add sulfuryl chloride (5.3 mL, 65.7 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Reaction Quenching and Work-up: Carefully quench the reaction by slowly adding 100 mL of 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-chloro-4-hydroxyphenylacetic acid as a white solid.

Stage 2: Synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

This stage involves a one-carbon homologation of the carboxylic acid using the Arndt-Eistert reaction. This classic method provides a reliable way to extend the carbon chain.

| Reagent/Material | Quantity/Specification | Purpose |

| 2-Chloro-4-hydroxyphenylacetic acid | 5 g (26.8 mmol) | Starting material from Stage 1 |

| Thionyl chloride (SOCl2) | 3.9 mL (53.6 mmol) | To form the acid chloride |

| Dichloromethane (DCM) | 100 mL | Solvent |

| Diazomethane (CH2N2) in ether | ~80 mmol | Reagent for homologation |

| Silver benzoate (PhCOOAg) | 0.6 g (2.6 mmol) | Catalyst for Wolff rearrangement |

| 1,4-Dioxane | 100 mL | Solvent |

| Water | 50 mL | For hydrolysis |

| Sodium hydroxide (NaOH), 2M | 50 mL | For hydrolysis and extraction |

| Hydrochloric acid (HCl), 6M | As needed | For acidification |

| Ethyl acetate (EtOAc) | As needed | Extraction solvent |

-

Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 2-chloro-4-hydroxyphenylacetic acid (5 g, 26.8 mmol) in dichloromethane (50 mL). Add thionyl chloride (3.9 mL, 53.6 mmol) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Reaction with Diazomethane (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions): Dissolve the crude acid chloride in 50 mL of dry dichloromethane and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~80 mmol) until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour.

-

Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a solution of silver benzoate (0.6 g, 2.6 mmol) in 1,4-dioxane (100 mL) and water (50 mL). Heat this solution to 60 °C. Slowly add the diazoketone solution from the previous step to the heated silver benzoate solution. After the addition is complete, stir the reaction at 60 °C for 1 hour.

-

Work-up and Purification: Cool the reaction mixture and add 50 mL of 2M NaOH. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Acidify the aqueous layer with 6M HCl to pH 1-2, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system like water/ethanol.

Characterization of the Final Product

The structure and purity of the synthesized 3-(2-Chloro-4-hydroxyphenyl)propanoic acid should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, as well as the two methylene groups of the propanoic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C9H9ClO3, MW: 200.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway for 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.

Safety and Handling Precautions

-

Sulfuryl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazomethane is a toxic and explosive gas. It should only be generated and used in a dedicated fume hood with a blast shield. Use non-etched glassware and avoid contact with sharp surfaces or ground glass joints.

-

Dichloromethane is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

-

Always wear appropriate PPE and follow standard laboratory safety procedures when performing this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. By employing a strategic multi-step approach, it is possible to achieve high purity and good yields of the target compound. The methods described herein are based on well-established organic transformations and can be readily implemented in a standard synthetic chemistry laboratory. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

- Larock, R. C. (1999).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Notes and Protocols for In Vitro Screening of Phenylpropanoic Acid GPR120 Ligands

Introduction: GPR120 as a Therapeutic Target and the Promise of Phenylpropanoic Acids

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is implicated in glucose homeostasis, insulin sensitivity, and the modulation of inflammatory responses.[1][3][4] Its expression in key metabolic tissues such as adipose tissue, the pancreas, and immune cells underscores its potential as a therapeutic target for conditions like type 2 diabetes, obesity, and chronic inflammatory diseases.[1][3]

Phenylpropanoic acid derivatives have been identified as a promising class of synthetic GPR120 agonists.[2][5][6] These small molecules offer the potential for improved pharmacokinetic properties and selectivity compared to natural ligands, making them attractive candidates for drug development.[6][7] This guide provides a comprehensive overview of the in vitro screening protocols designed to identify and characterize novel phenylpropanoic acid-based GPR120 ligands. We will delve into the core signaling pathways of GPR120 and detail the experimental methodologies to robustly assess ligand-induced receptor activation.

GPR120 Signaling: A Dichotomy of G Protein and β-Arrestin Pathways

Upon agonist binding, GPR120 initiates intracellular signaling through two primary, and at times distinct, pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. Understanding these pathways is crucial for designing a comprehensive screening cascade.

1. Gαq/11-Mediated Signaling: GPR120 couples to the Gαq/11 family of G proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a transient but robust signal that can be readily measured.[10][11][12]

2. β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR120 recruits β-arrestin proteins (primarily β-arrestin 2).[4][13] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling. The GPR120/β-arrestin 2 complex can act as a scaffold for other signaling molecules, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[8][14] Importantly, the anti-inflammatory effects of GPR120 activation are largely attributed to the β-arrestin 2-dependent pathway.[4][13][15][16]

This dual signaling capacity introduces the concept of "biased agonism," where a ligand may preferentially activate one pathway over the other.[17] A comprehensive screening strategy should therefore incorporate assays that can independently assess both G protein- and β-arrestin-mediated signaling to identify potentially biased ligands with more desirable therapeutic profiles.

Primary Screening Assays for Phenylpropanoic Acid GPR120 Ligands

The initial phase of a screening campaign aims to identify "hit" compounds that demonstrate activity at the target receptor. High-throughput screening (HTS)-compatible assays that are robust, reproducible, and cost-effective are paramount.

Protocol 1: Calcium Mobilization Assay

This assay is a cornerstone for identifying GPR120 agonists that activate the Gαq/11 pathway. It relies on the use of calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.

Principle: Agonist binding to GPR120 activates the Gαq/11-PLC-IP3 cascade, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This increase is detected by a fluorescent calcium indicator pre-loaded into the cells.

Workflow Diagram:

Caption: Workflow for a GPR120 calcium mobilization assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 or CHO-K1 cells stably expressing human GPR120 in appropriate growth medium.

-

Seed cells into 384-well black-walled, clear-bottom microplates at a density optimized for confluence on the day of the assay.

-

Incubate plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the growth medium from the cell plates and add the dye loading buffer.

-

Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the phenylpropanoic acid test compounds in assay buffer.

-

Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compound solutions to the cell plate while simultaneously monitoring fluorescence.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity before and after compound addition.

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).

-

Data Interpretation:

| Parameter | Description | Example Value |

| EC50 | The molar concentration of an agonist that produces 50% of the maximum possible response. | 1.2 µM |

| Emax | The maximum response achievable by an agonist. Often expressed as a percentage of a reference agonist. | 95% of reference |

| Signal to Background (S/B) | The ratio of the signal in the presence of a maximally effective concentration of agonist to the signal in the absence of agonist. | > 5 |

| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |

Protocol 2: β-Arrestin Recruitment Assay (Tango Assay)

This assay is designed to specifically measure the recruitment of β-arrestin to the activated GPR120 receptor, providing a direct readout of the β-arrestin signaling pathway. The Tango assay is a widely used format that utilizes a reporter gene readout.[17][18][19]

Principle: The Tango assay format involves a GPR120 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease.[19] Upon agonist-induced recruitment of the β-arrestin-protease to the GPR120-transcription factor fusion, the protease cleaves the transcription factor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase or β-lactamase).[18][19]

Workflow Diagram:

Caption: Workflow for a GPR120 β-arrestin Tango assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Use a commercially available cell line engineered for the GPR120 Tango assay (e.g., from Thermo Fisher Scientific or DiscoverX) or develop one in-house.

-

Seed the cells into 384-well white-walled, solid-bottom microplates at an appropriate density.

-

Incubate plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of the phenylpropanoic acid test compounds in assay buffer or culture medium.

-

Add the compound solutions to the cell plate.

-

-

Incubation:

-

Incubate the plates for a period sufficient for reporter gene expression, typically 6-18 hours, at 37°C.

-

-

Signal Detection:

-

Equilibrate the plates to room temperature.

-

Add the appropriate detection reagent for the reporter gene (e.g., luciferase substrate for luminescence, β-lactamase substrate for fluorescence).

-

Incubate as recommended by the reagent manufacturer.

-

Read the plate on a luminometer or fluorometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Data Interpretation:

| Parameter | Description | Example Value |

| EC50 | The molar concentration of an agonist that produces 50% of the maximum possible response. | 0.8 µM |

| Emax | The maximum response achievable by an agonist. Often expressed as a percentage of a reference agonist. | 110% of reference |

| Fold Activation | The ratio of the signal with the agonist to the signal with the vehicle control. | > 3 |

| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |

Secondary and Confirmatory Assays

Once "hit" compounds are identified from the primary screens, a series of secondary assays are employed to confirm their activity, determine their potency and efficacy more accurately, and characterize their mechanism of action.

Protocol 3: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in both Gq/11 and β-arrestin signaling pathways, providing a more integrated measure of receptor activation.

Principle: GPR120 activation can lead to the phosphorylation of ERK1/2. This can be a biphasic event, with an early G protein-dependent phase and a later, sustained β-arrestin-dependent phase.[13] The level of phosphorylated ERK1/2 (pERK) can be quantified using methods such as ELISA, Western blotting, or cell-based immunofluorescence assays.

Workflow Diagram:

Caption: Workflow for a GPR120 ERK1/2 phosphorylation assay.

Detailed Protocol (ELISA-based):

-

Cell Culture and Plating:

-

Seed GPR120-expressing cells in 96-well or 384-well plates and grow to confluence.

-

Serum-starve the cells for 4-18 hours prior to the assay to reduce basal ERK phosphorylation.

-

-

Compound Treatment:

-

Treat cells with various concentrations of the phenylpropanoic acid compounds for a defined period (e.g., 5 minutes for the early phase, 30-60 minutes for the sustained phase).

-

-

Cell Lysis and pERK Quantification:

-

Lyse the cells and use a commercial ELISA kit to quantify the amount of phosphorylated ERK1/2 relative to the total ERK1/2 protein.

-

-

Data Analysis:

-

Normalize the pERK signal to the total ERK signal for each well.

-

Plot the normalized pERK levels against the compound concentration to generate dose-response curves and determine EC50 values.

-

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the in vitro screening and characterization of phenylpropanoic acid-based GPR120 ligands. By employing a multi-assay approach that interrogates both G protein-dependent and β-arrestin-mediated signaling pathways, researchers can identify potent and selective GPR120 agonists. Furthermore, the ability to discern biased agonism opens up exciting possibilities for developing next-generation therapeutics with improved efficacy and reduced side effects for the treatment of metabolic and inflammatory diseases.

References

-

Zhang, M., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3496-3501. [Link]

-

Nowak, J., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(19), 11898. [Link]

-

Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences, 74(5), 849-861. [Link]

-

Al-Ghamdi, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Pharmacological Research, 211, 107584. [Link]

-

Di Mauro, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4371-4400. [Link]

-

Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. [Link]

-

Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698. [Link]

-

ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. [Link]

-

Christiansen, E., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & Medicinal Chemistry Letters, 27(5), 1254-1258. [Link]

-

Sun, S., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(11), 1145-1150. [Link]

-

Pimenta, R. A., et al. (2017). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 8, 19. [Link]

-

Liu, Y., et al. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 9, 3577-3589. [Link]

-

Wang, Y., et al. (2020). GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. Endocrinology, 161(10), bqaa135. [Link]

-

An, D., et al. (2020). The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages. Mediators of Inflammation, 2020, 9764269. [Link]

-

Hudson, B. D., et al. (2014). FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences, 35(7), 358-368. [Link]

-

Giguère, P. M., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 187-195. [Link]

-

Watterson, K. R., et al. (2017). Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders. Cellular and Molecular Life Sciences, 74(18), 3381-3394. [Link]

-

Raihan, S. Z., et al. (2015). A cell based model for GPR120 ligand screening. Proceedings of the British Pharmacological Society, 13(1), 008P. [Link]

-

Wang, Y., et al. (2019). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 24(18), 3326. [Link]

-

Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(4), 362-369. [Link]

-

Li, H., et al. (2018). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. ACS Sensors, 3(10), 2110-2115. [Link]

-

Song, T., et al. (2016). GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. Molecular and Cellular Endocrinology, 434, 1-13. [Link]

-

Kaur, S., et al. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments, (157), e60823. [Link]

-

BPS Bioscience. (n.d.). FFAR4 (GPR120) Reporter Assay Kit. [Link]

-

ResearchGate. (n.d.). CpdA is a selective agonist of Gpr120. (a) Chemical structure of... [Link]

-

Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

-

Talukdar, S., et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Adipocyte, 1(1), 17-27. [Link]

-

Di Mauro, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4371-4400. [Link]

-

Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 133. [Link]

-

Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 133. [Link]

-

Zeghal, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279261. [Link]

-

Watterson, K. R. (2015). Pharmacological characterisation of the fatty acid receptors GPR120 and FFA1. SciSpace. [Link]

-

JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

Sources

- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 14. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eubopen.org [eubopen.org]

- 19. Tango GPCR Assay System | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes & Protocols: Leveraging 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid in Advanced Coupling Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid as a versatile trifunctional building block. We will explore its application in a variety of robust coupling reactions, focusing on methodologies to selectively engage its carboxylic acid, aryl chloride, and phenolic hydroxyl moieties. The protocols herein are designed to be reproducible and are accompanied by mechanistic insights and troubleshooting guidance to empower scientists in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 3-(2-Chloro-4-hydroxyphenyl)propanoic Acid

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is a richly functionalized scaffold for chemical synthesis.[1] Its structure presents three distinct, orthogonally reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aryl chloride. This trifunctionality allows for sequential and selective chemical modifications, making it an invaluable starting material for building molecular complexity in the development of pharmaceuticals, agrochemicals, and materials.

-

Carboxylic Acid (-COOH): Readily participates in amide and ester bond formation, providing a reliable handle for introducing diverse substituents or linking to other molecular fragments.[2]

-

Aryl Chloride (Ar-Cl): Serves as an electrophilic partner in modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While less reactive than the corresponding bromides or iodides, aryl chlorides are often more cost-effective and offer a distinct reactivity profile.[3][4]

-

Phenolic Hydroxyl (-OH): Can be engaged in etherification reactions or converted into a triflate (OTf) to create a highly reactive site for cross-coupling, further expanding its synthetic utility.

This guide will focus on the most prevalent and powerful transformations centered around the carboxylic acid and aryl chloride functionalities.

Figure 1: Reactivity map of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.

Coupling Reactions at the Carboxylic Acid Moiety

The formation of amide and ester bonds from a carboxylic acid is fundamental to organic synthesis. These reactions proceed via the activation of the carboxyl group to generate a more electrophilic intermediate that is susceptible to nucleophilic attack by an amine or alcohol.

Amide Bond Formation: Synthesis of Propionamides

Direct condensation of a carboxylic acid and an amine is energetically unfavorable. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction.[2][5]

Causality Behind Experimental Choices:

-

Coupling Reagent: Carbodiimides (e.g., EDC, DCC) and aminium/phosphonium salts (e.g., HATU, PyBOP) are commonly used.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and ability to suppress racemization, especially with chiral substrates. It works by forming a highly reactive O-acylisourea intermediate.

-

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants without interfering with the reaction.

Protocol 2.1: General Procedure for Amide Coupling using HATU

Figure 2: Workflow for a typical amide coupling protocol.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and quench with water.

-

Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Troubleshooting Common Amide Coupling Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | Insufficiently reactive amine; Steric hindrance; Inactive coupling reagent. | Increase reaction temperature to 40-50 °C; Switch to a more potent coupling agent (e.g., COMU); For sterically hindered substrates, consider conversion to the acyl fluoride first.[6][7] |

| Epimerization | Base is too strong or used in excess; High reaction temperature. | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine; Maintain low reaction temperature. |

| Side Product Formation | Hydrolysis of activated acid; Dimerization. | Ensure anhydrous conditions; Add the amine before the coupling reagent. |

| Difficult Purification | Water-soluble byproducts from coupling reagent (e.g., DCU from DCC). | Use a coupling reagent that generates water-soluble byproducts (e.g., EDC, HATU); Perform an acidic/basic wash during workup. |

Fischer Esterification: Synthesis of Propionates

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8][9] This is typically achieved by using a large excess of the alcohol (if it is inexpensive) or by removing water as it forms.

Protocol 2.2: General Procedure for Fischer Esterification

-

Combine 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq) and the desired alcohol (can be used as the solvent, >10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling at the Aryl Chloride Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions.[10] The general mechanism involves a Pd(0) species undergoing oxidative addition into the aryl-chloride bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]

Figure 3: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[13] It is renowned for its high functional group tolerance and the low toxicity of its boron-based reagents. When coupling aryl chlorides, which are less reactive than bromides or iodides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required to facilitate the challenging oxidative addition step.[14][15]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

-

To a Schlenk flask, add 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq), the boronic acid or ester (1.5 eq), and a powdered base such as K₃PO₄ or K₂CO₃ (3.0 eq).

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1).

-

Heat the reaction mixture to 80-110 °C for 6-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~3-4 before extraction.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify via column chromatography or recrystallization.

Table 2: Representative Conditions for Coupling Reactions

| Reaction Type | Reagents & Catalysts | Base | Solvent | Temp (°C) |

| Amide Coupling | Amine, HATU | DIPEA | DMF | 0 to RT |

| Esterification | Alcohol, H₂SO₄ (cat.) | - | Alcohol | Reflux |

| Suzuki Coupling | Boronic Acid, Pd₂(dba)₃, SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |

| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ | DMF | 100-140 |

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17] Similar to the Suzuki coupling, reactions with aryl chlorides require robust catalytic systems and often higher temperatures to proceed efficiently.[18]

Protocol 3.2: General Procedure for Heck Coupling

-

In a pressure-rated vessel, combine 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like P(o-tol)₃ (10 mol%), and a base such as K₂CO₃ or TEA (2.0 eq).

-

Add a polar aprotic solvent like DMF or DMA.

-

Seal the vessel and heat to 120-140 °C for 12-48 hours.

-

After cooling, perform an aqueous workup similar to the Suzuki protocol, including acidification if the carboxylic acid is to be isolated.

-

Purify the product by column chromatography.

Conclusion

3-(2-Chloro-4-hydroxyphenyl)propanoic acid is a powerful and versatile building block for synthetic chemistry. Its distinct functional handles can be selectively addressed using well-established and robust coupling methodologies. By understanding the principles behind reagent selection and reaction conditions for amide formation, esterification, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of complex molecules for applications across the chemical sciences.

References

- MilliporeSigma. Cross-Coupling Reactions Guide.

- Organic Letters. An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. ACS Publications.

- Molecules. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.

- Organic Chemistry Portal. Heck Reaction.

- Molecules. Heck Reaction—State of the Art. MDPI.

- Organic Letters. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications.

- Wikipedia. Cross-coupling reaction.

- Chemistry LibreTexts. 25.5F: C−C cross−coupling reactions.

- YouTube. CROSS-COUPLING reactions - everything YOU need to know!.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- The Journal of Organic Chemistry. From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.

- PubChem. 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information.

- European Journal of Organic Chemistry. Challenges and Breakthroughs in Selective Amide Activation. PMC.

- The Journal of Organic Chemistry. “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. ACS Publications.

-

Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]

- Google Patents. Synthesis method of 3-(4-hydroxyphenyl)propanamide.

- Molecules. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- University of Calgary. Ch15 : Synthesis of Esters.

- Google Patents. A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.

- University of Lethbridge. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.

- Chemguide. esterification - alcohols and carboxylic acids.

- Molecules. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information.

- ResearchGate. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Chem. Proc. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- MedChemExpress. 3-(2,4-Dihydroxyphenyl)propanoic acid.

- Molecules. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

- Sigma-Aldrich. 3-(4-Hydroxyphenyl)propionic acid.

- Molecules. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

- PubChem. Melilotic acid. National Center for Biotechnology Information.

Sources

- 1. 3-(2-Chloro-4-hydroxyphenyl)propanoic acid | C9H9ClO3 | CID 82267707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jmcct.com [jmcct.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heck Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Chloro-Cinnamic Acids

Introduction

Welcome to the technical support center for the selective hydrogenation of chloro-cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial chemical transformation. The primary objective is the selective reduction of the carbon-carbon double bond (C=C) in chloro-cinnamic acid derivatives to yield the corresponding chloro-phenylpropanoic acids, while meticulously avoiding the undesired side reaction of hydrodechlorination (HDC).

The competition between these two reaction pathways is the central challenge. While catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenating C=C bonds, they are also notoriously proficient at cleaving carbon-halogen bonds.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you maximize the yield of your desired product and suppress dechlorination.

Fundamental Principles: The Tug-of-War on the Catalyst Surface

To effectively troubleshoot, it is essential to understand the underlying mechanisms. Both the desired hydrogenation and the undesired hydrodechlorination occur on the surface of the heterogeneous catalyst, typically Palladium.

-

Hydrogenation of the C=C Bond: This reaction generally follows the Horiuti-Polanyi mechanism, where both hydrogen and the alkene adsorb onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.[3]

-

Hydrodechlorination (HDC): This is a hydrogenolysis reaction where the C-Cl bond is cleaved and replaced by a C-H bond. The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.[1] The HCl generated during this process can poison the catalyst or alter the reaction environment.[4][5]

The key to selectivity lies in tipping the balance in favor of C=C bond hydrogenation. This can be achieved by carefully manipulating several experimental parameters that influence the adsorption and activation of the different functional groups on the catalyst.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address the most common issues encountered during the hydrogenation of chloro-cinnamic acids.

Problem 1: Excessive Dechlorination Observed

You've run your reaction and analysis (NMR, LC-MS) shows a significant percentage of the dechlorinated product, hydrocinnamic acid, alongside your desired chloro-phenylpropanoic acid.

Quantify the ratio of the desired product to the dechlorinated byproduct. A high level of dechlorination (e.g., >5-10%) indicates that the reaction conditions strongly favor C-Cl bond cleavage.

// Nodes start [label="High Dechlorination Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_choice [label="Step 1: Re-evaluate Catalyst\n- Switch to Pt or Rh-based catalyst?\n- Use modified/doped Pd catalyst?\n- Lower Pd loading?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; additives [label="Step 2: Introduce Additives\n- Add a base (e.g., NaOH, Et3N)?\n- Use a selective poison/modifier\n (e.g., Morpholine, Tetrabutylammonium acetate)?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Step 3: Change Solvent System\n- Switch to a more polar or protic solvent?\n (e.g., from THF to EtOH/H2O)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Step 4: Adjust Reaction Conditions\n- Lower H2 pressure?\n- Decrease temperature?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Selectivity Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cat_choice [label="Primary lever for selectivity"]; cat_choice -> additives [label="If dechlorination is still high"]; additives -> solvent [label="If additives are insufficient"]; solvent -> conditions [label="For fine-tuning"]; conditions -> end; } endom Troubleshooting workflow for high dechlorination.

-

Re-evaluate Your Catalyst Choice: The catalyst is the most critical factor.

-

The Issue: Standard 5% or 10% Pd/C is often too active for C-Cl bond hydrogenolysis.[1]

-

The Solution:

-

Switch Metals: Platinum (e.g., PtO2, Pt/C) and Rhodium (e.g., Rh/C) catalysts generally show lower activity for hydrodechlorination compared to Palladium.[6]

-

Modify the Palladium Catalyst: Bimetallic catalysts, such as Pd-Au/C, have been shown to increase stability and selectivity by altering the electronic properties of the palladium.[7]

-

Use a "Poisoned" Catalyst: While counterintuitive, sometimes a partially deactivated or intentionally "poisoned" catalyst (like a Lindlar catalyst, though less common for this specific transformation) can be more selective. The sites most active for dechlorination are often the first to be poisoned.

-

-

-

Introduce Basic Additives:

-

The Issue: The hydrodechlorination reaction produces HCl, which can create an acidic microenvironment on the catalyst surface, potentially accelerating further dechlorination and catalyst deactivation.[4][5]

-

The Solution: Add a stoichiometric or slight excess of a base to neutralize the generated HCl. This simple addition is often highly effective.

-

-

Employ Selective Inhibitors/Modifiers:

-

The Issue: The catalyst surface has various types of active sites, some of which are more prone to causing dechlorination than others.

-

The Solution: Introduce additives that selectively adsorb to and block the sites responsible for dechlorination.

-

Nitrogen-containing compounds: Bases like morpholine or pyridine derivatives can act as modifiers. Doping the catalyst support with nitrogen has also been shown to enhance selectivity in some cases.[10]

-

Quaternary Ammonium Salts: Salts like tetrabutylammonium acetate can modify the catalyst surface and improve selectivity.[11]

-

-

-

Optimize the Solvent System:

-

The Issue: The solvent influences the solubility of the substrate and hydrogen, and it can alter the substrate's interaction with the catalyst surface.[12]

-

The Solution:

-

Increase Polarity: Switching from non-polar solvents (like THF or Toluene) to more polar, protic solvents (like Ethanol, Methanol, or water mixtures) can be beneficial.[13][14] Polar solvents can alter the adsorption equilibrium of the substrate on the catalyst surface, favoring the hydrogenation of the C=C bond.

-

Aqueous Systems: Using alkanol/water mixtures has been shown to be favorable for HDC reactions and can help keep the catalyst surface clean from precipitated salts (like NaCl if a sodium base is used).[14]

-

-

-

Adjust Reaction Conditions:

-

The Issue: High hydrogen pressure and temperature provide more energy to the system, which can overcome the activation barrier for the undesired dechlorination reaction.

-

The Solution:

-

Lower Hydrogen Pressure: Reduce the H2 pressure. Often, reactions can be run effectively at or near atmospheric pressure (e.g., using a hydrogen balloon).[15] High pressure is not always necessary and can be detrimental to selectivity.

-

Lower the Temperature: Perform the reaction at room temperature or even below. Elevated temperatures generally accelerate dechlorination more than the desired hydrogenation.

-

-

Problem 2: Incomplete Hydrogenation (Low Conversion)

Your reaction has stalled, leaving a significant amount of starting material even after an extended reaction time. Dechlorination may or may not be an issue.

Confirm low conversion via TLC, HPLC, or NMR. Check for the presence of any unexpected byproducts that might indicate catalyst poisoning.

-

Check for Catalyst Poisoning:

-

The Issue: Trace impurities in your starting material, solvent, or from the reaction vessel can irreversibly bind to the catalyst's active sites, rendering it inactive.[16] Sulfur-containing compounds are classic poisons for Pd catalysts.

-

The Solution:

-

Purify Starting Material: Ensure your chloro-cinnamic acid is of high purity. Recrystallization or column chromatography may be necessary.

-

Use High-Purity Solvents: Use fresh, high-purity solvents.

-